
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is a chemical compound with the molecular formula C15H18O5. It is a derivative of benzoic acid, characterized by the presence of an acryloxy group attached to a pentyl chain, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 5-bromo-pentanol, followed by the acrylation of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid undergoes various chemical reactions, including:
Polymerization: The acryloxy group can participate in free radical polymerization, leading to the formation of polymers.
Esterification and Transesterification: The ester linkage can be modified through esterification or transesterification reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 4-Hydroxybenzoic acid and 5-hydroxy-pentanol.
Aplicaciones Científicas De Investigación
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and resins with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloxy group plays a crucial role in initiating free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Acryloxy-hexyl-1-oxy)benzoic acid
- 4-(4-Acryloxy-butyl-1-oxy)benzoic acid
- 4-(3-Acryloxy-propyl-1-oxy)benzoic acid
Comparison
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is unique due to its specific chain length and the position of the acryloxy group. This structural feature imparts distinct properties to the compound, such as its polymerization behavior and the mechanical properties of the resulting polymers. Compared to its analogs with different chain lengths, it offers a balance between flexibility and rigidity, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C15H18O5 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
4-(5-prop-2-enoyloxypentoxy)benzoic acid |
InChI |
InChI=1S/C15H18O5/c1-2-14(16)20-11-5-3-4-10-19-13-8-6-12(7-9-13)15(17)18/h2,6-9H,1,3-5,10-11H2,(H,17,18) |
Clave InChI |
ILQMZWNFHVWTII-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCOC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
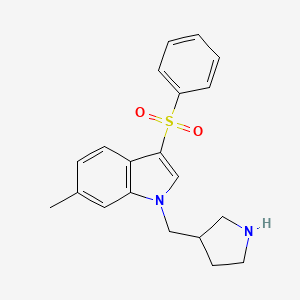
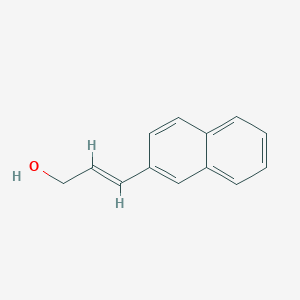
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
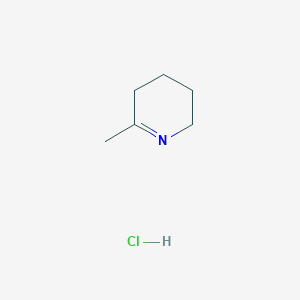
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)
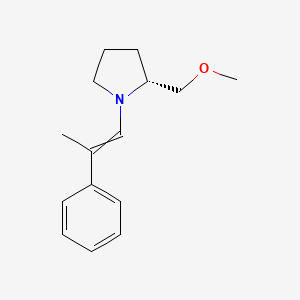
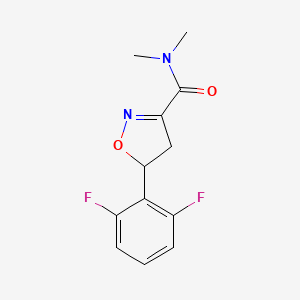
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
